molecular formula C15H15ClN2O4 B3140055 Methyl 4-((((4-chlorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 477865-44-4

Methyl 4-((((4-chlorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B3140055
CAS RN: 477865-44-4
M. Wt: 322.74 g/mol
InChI Key: RAXLXPGBNWVKJN-REZTVBANSA-N
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Description

This compound belongs to the class of pyrrole carboxylates . Its chemical formula is C20H22ClN3O2 , and its molecular weight is approximately 371.87 g/mol . The compound’s structure consists of a pyrrole ring with a carboxylate group and an imino-methyl side chain. The chlorobenzyl moiety is attached to the pyrrole ring, contributing to its overall structure.

Scientific Research Applications

Stereochemistry and Pharmacological Profile

One study reviews the design, synthesis, and biological activity of enantiomerically pure derivatives of piracetam, showcasing the importance of stereochemistry in enhancing pharmacological profiles. Although not directly mentioning the target compound, this research highlights the broader scientific interest in understanding how structural modifications, including stereochemistry of pyrrolidine derivatives, can significantly impact biological properties and therapeutic potential (Veinberg et al., 2015).

Reactive Carbonyl Species and Chronic Diseases

Another pertinent area of research involves reactive carbonyl species (RCS), which are crucial in understanding oxidative stress and its association with various chronic diseases. A comprehensive review discusses the sources, types, effects, and therapeutic management of RCS, providing insights into the biochemical significance of compounds capable of interacting with RCS. This could suggest potential research applications for the target compound in studying or mitigating oxidative stress-related conditions (Fuloria et al., 2020).

Antioxidant Properties and Cell Protection

Research on chromones and their derivatives, including their radical scavenging activity, points to the relevance of such compounds in protecting cells from impairment caused by oxidative stress. This line of inquiry underscores the value of chemical derivatives with antioxidant properties, which could be relevant for the target compound if it possesses similar functional groups or activities (Yadav et al., 2014).

Application in Material Science and Biopolymers

The modification and application of xylan derivatives demonstrate the versatility of chemical compounds in creating biopolymers with specific, desirable properties. Such research indicates a potential area of interest for the target compound in material science, particularly if related chemical functionalities can be applied to modify biopolymers for various industrial applications (Petzold-Welcke et al., 2014).

properties

IUPAC Name

methyl 3-[(E)-(4-chlorophenyl)methoxyiminomethyl]-5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-9-13(15(20)21-2)12(14(19)18-9)7-17-22-8-10-3-5-11(16)6-4-10/h3-7,12H,8H2,1-2H3,(H,18,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXLXPGBNWVKJN-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=O)N1)C=NOCC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=O)N1)/C=N/OCC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-({[(4-chlorobenzyl)oxy]imino}methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-((((4-chlorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Methyl 4-((((4-chlorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
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Methyl 4-((((4-chlorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Methyl 4-((((4-chlorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Methyl 4-((((4-chlorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Methyl 4-((((4-chlorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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